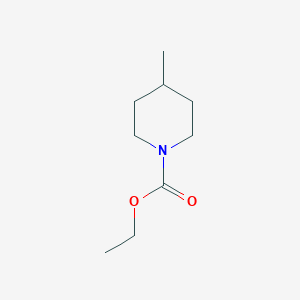

Ethyl 4-methylpiperidine-1-carboxylate

Description

Ethyl 4-methylpiperidine-1-carboxylate is a piperidine derivative featuring an ethyl ester group at the 1-position and a methyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity, particularly as enzyme inhibitors, antibacterial agents, and antitumor compounds . The ethyl ester moiety enhances solubility and serves as a protective group during synthetic modifications .

Properties

CAS No. |

90950-45-1 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)10-6-4-8(2)5-7-10/h8H,3-7H2,1-2H3 |

InChI Key |

AILZEXMVCHHZDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common route involves the alkylation of 4-methylpiperidine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydride or potassium carbonate and are performed under reflux conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Piperidine derivatives with different functional groups attached to the nitrogen or carbon atoms in the ring.

Scientific Research Applications

Ethyl 4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula . It has a molecular weight of 171.24 g/mol . This compound has several synonyms, including this compound, 90950-45-1, NSC 71889, and NCIOpen2_000387 .

Chemical Structure and Identifiers

This compound's key identifiers include:

- IUPAC Name: this compound

- InChI: InChI=1S/C9H17NO2/c1-3-12-9(11)10-6-4-8(2)5-7-10/h8H,3-7H2,1-2H3

- InChIKey: AILZEXMVCHHZDU-UHFFFAOYSA-N

- SMILES: CCOC(=O)N1CCC(CC1)C

- CAS: 90950-45-1

Potential Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do point to the use of related compounds in scientific research. For instance, piperidine derivatives, which share a similar structural motif, have applications as inhibitors of Staphylococcus aureus and Escherichia coli enoyl-ACP reductase and as GABAA receptor agonists . It is also used in the synthesis of water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs, tricyclic pharmaceuticals, and 5-HT3 antagonists .

Mechanism of Action

The mechanism of action of ethyl 4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives often act on central nervous system receptors, such as GABA or serotonin receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 4-methylpiperidine-1-carboxylate, highlighting substituents, molecular properties, synthesis methods, and applications based on the evidence provided:

Key Observations:

Substituent Effects on Bioactivity :

- Azide () and aryl-piperazinyl () groups are associated with enzyme inhibition and CNS-targeting activity, respectively.

- Hydroxyl and carboxylic acid substituents () enhance polarity, making these analogs suitable for aqueous-phase reactions or as intermediates.

Synthetic Strategies :

- Reductive amination () and hydrolysis () are common for introducing functional groups.

- Safety data sheets (–9) emphasize lab-specific handling protocols, reflecting reactivity differences (e.g., azides vs. esters).

Structural vs. Functional Trade-offs :

Biological Activity

Ethyl 4-methylpiperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring with a methyl group at the fourth position and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 171.24 g/mol. The structural uniqueness of this compound influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent esterification. The general synthetic route includes:

- Formation of Piperidine Ring : Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.

- Esterification : The carboxylic acid derivative reacts with ethanol to form the ethyl ester.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Notable findings include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can act as inhibitors against Staphylococcus aureus and Escherichia coli enoyl-ACP reductase, suggesting potential applications as antibacterial agents .

- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .

- Nitric Oxide Production : This compound has been linked to nitric oxide (NO) production in macrophages, which plays a crucial role in mediating tumoricidal and bactericidal actions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antibacterial Properties :

- This compound derivatives were evaluated for their ability to inhibit bacterial growth. Results indicated potent activity against both gram-positive and gram-negative bacteria, making them suitable candidates for further development as antibiotics.

-

Cytotoxicity Studies :

- Various derivatives were tested on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds displayed IC50 values ranging from low micromolar to nanomolar concentrations, indicating strong potential for anticancer therapies.

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects was investigated, revealing that they may induce apoptosis in cancer cells through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.